molecular formula C10H9FN2O3 B1474631 1-(5-Fluoronicotinoyl)azetidine-3-carboxylic acid CAS No. 1566974-69-3

1-(5-Fluoronicotinoyl)azetidine-3-carboxylic acid

Cat. No.: B1474631
CAS No.: 1566974-69-3
M. Wt: 224.19 g/mol
InChI Key: FFVOKRDTFVFAOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Fluoronicotinoyl)azetidine-3-carboxylic acid is a heterocyclic compound that features both azetidine and nicotinoyl moieties The presence of a fluorine atom at the 5-position of the nicotinoyl ring enhances its chemical reactivity and potential biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Fluoronicotinoyl)azetidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a [2+2] cycloaddition reaction involving an appropriate nitrile and an alkene.

    Introduction of the Nicotinoyl Group: The nicotinoyl group can be introduced via a nucleophilic substitution reaction using 5-fluoronicotinic acid as a starting material.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Fluoronicotinoyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(5-Fluoronicotinoyl)azetidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of 1-(5-Fluoronicotinoyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity and selectivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites.

Comparison with Similar Compounds

  • 1-(5-Chloronicotinoyl)azetidine-3-carboxylic acid
  • 1-(5-Bromonicotinoyl)azetidine-3-carboxylic acid
  • 1-(5-Methylnicotinoyl)azetidine-3-carboxylic acid

Uniqueness: 1-(5-Fluoronicotinoyl)azetidine-3-carboxylic acid is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. Compared to its chloro, bromo, and methyl analogs, the fluorine-substituted compound often exhibits higher potency and selectivity in biological assays.

Properties

IUPAC Name

1-(5-fluoropyridine-3-carbonyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O3/c11-8-1-6(2-12-3-8)9(14)13-4-7(5-13)10(15)16/h1-3,7H,4-5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVOKRDTFVFAOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CN=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Fluoronicotinoyl)azetidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(5-Fluoronicotinoyl)azetidine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(5-Fluoronicotinoyl)azetidine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(5-Fluoronicotinoyl)azetidine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-(5-Fluoronicotinoyl)azetidine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(5-Fluoronicotinoyl)azetidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.